2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is an organic compound that features both furan and phenol functional groups
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-hydroxyphenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated furan derivatives.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((Furan-2-ylmethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid
- 2-((Furan-2-ylmethyl)amino)-4-((4-chlorophenyl)amino)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is unique due to the presence of the hydroxyl group on the phenyl ring, which can enhance its hydrogen bonding capability and potentially increase its biological activity.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-11-5-3-10(4-6-11)17-14(19)8-13(15(20)21)16-9-12-2-1-7-22-12/h1-7,13,16,18H,8-9H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFRLAHTXJZMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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